

spectroscopic analysis of 2,5-Bishydroxymethyl Tetrahydrofuran for structural confirmation

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Compound of Interest

Compound Name: 2,5-Bishydroxymethyl
Tetrahydrofuran

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A Comparative Guide to the Spectroscopic Analysis of 2,5-Bishydroxymethyl Tetrahydrofuran for Structural Confirmation

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of molecules like **2,5-Bishydroxymethyl Tetrahydrofuran** (BHMT) is a critical step in chemical synthesis and characterization. This guide provides a comparative overview of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of BHMT. We present experimental data for BHMT and compare it with its unsaturated precursor, 2,5-Bis(hydroxymethyl)furan (BHMF), and a structurally related bio-based diol, Isosorbide, to highlight the unique spectral features of each compound.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry for BHMT, BHMF, and Isosorbide.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Proton	Chemical Shift (δ) ppm	Multiplicity
2,5-Bishydroxymethyl Tetrahydrofuran (BHMT)	-CH ₂ - (ring, C3, C4)	~1.5-1.9	m
	-CH- (ring, C2, C5)	~3.8-4.0	
	-CH ₂ OH	~3.4-3.6	
	-OH	Variable	
2,5- Bis(hydroxymethyl)fur an (BHMF)	Furan Ring Protons	~6.24	s
	-CH ₂ OH	~4.60	
	-OH	~1.92	
Isosorbide	H-1, H-5	~4.4-4.6	m
	H-2, H-4	~3.8-4.0	
	H-3endo, H-6endo	~3.9	
	H-3exo, H-6exo	~3.5	
	-OH	Variable	

Note: Chemical shifts are approximate and can vary based on the solvent and concentration used. 'm' denotes multiplet, 's' denotes singlet, 'br s' denotes broad singlet, and 'dd' denotes doublet of doublets.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Carbon	Chemical Shift (δ) ppm
2,5-Bishydroxymethyl Tetrahydrofuran (BHMT)	-CH ₂ - (ring, C3, C4)	~28-30
-CH- (ring, C2, C5)	~78-80	
-CH ₂ OH	~65-67	
2,5-Bis(hydroxymethyl)furan (BHMF)[1]	Furan Ring (-C=C-)	~108.6
Furan Ring (-C-O)	~154.1	
-CH ₂ OH	~57.5	
Isosorbide	C-1, C-5	~86-88
C-2, C-4	~73-75	
C-3, C-6	~70-72	

Table 3: FT-IR Spectroscopic Data (Vibrational Frequencies in cm⁻¹)

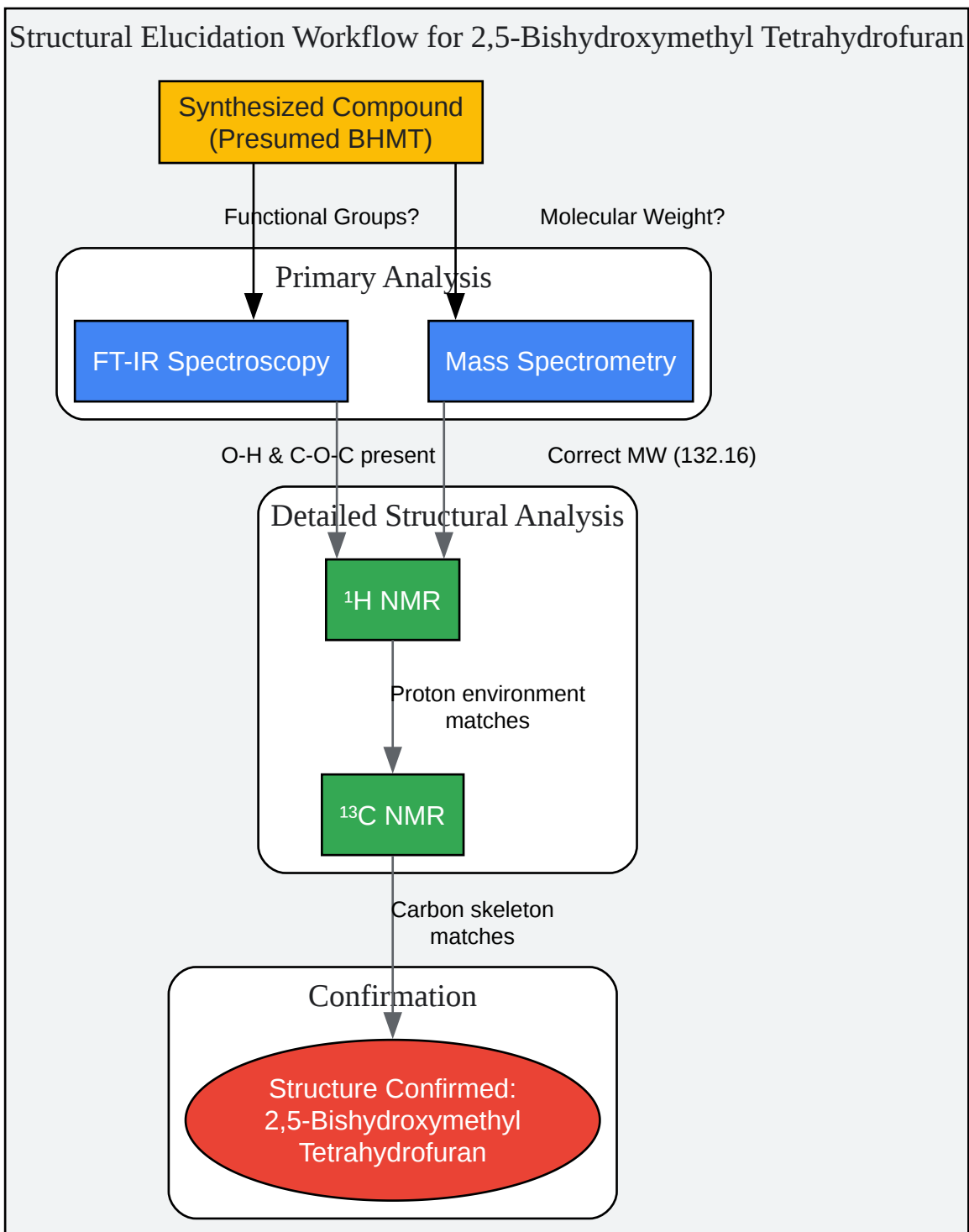
Compound	Functional Group	Vibrational Frequency (cm ⁻¹)
2,5-Bishydroxymethyl Tetrahydrofuran (BHMT)	O-H Stretch (Alcohol)	3300-3400 (Broad)
C-H Stretch (Aliphatic)	2850-3000	
C-O-C Stretch (Ether)	1050-1150	
C-O Stretch (Alcohol)	1000-1050	
2,5-Bis(hydroxymethyl)furan (BHMF)	O-H Stretch (Alcohol)	3200-3400 (Broad)
C-H Stretch (Aromatic/Alkene)	3000-3100	
C-H Stretch (Aliphatic)	2850-2950	
C=C Stretch (Furan Ring)	~1600	
C-O-C Stretch (Ether)	1020-1030	
Isosorbide[2]	O-H Stretch (Alcohol)	3300-3450 (Broad)
C-H Stretch (Aliphatic)	2850-3000	
C-O-C Stretch (Ether)	~1040, ~1000	
C-H Bending	~1480, ~1390	

Table 4: Mass Spectrometry Data (Key m/z Ratios)

Compound	Molecular Formula	Molecular Weight	Key Fragment Ions (m/z)
2,5-Bishydroxymethyl Tetrahydrofuran (BHMT)[3]	C ₆ H ₁₂ O ₃	132.16	132 (M+), 114, 101, 83, 71, 57, 43
2,5-Bis(hydroxymethyl)furan (BHMF)[4]	C ₆ H ₈ O ₃	128.13	128 (M+), 111, 97, 81, 69, 53, 41
Isosorbide	C ₆ H ₁₀ O ₄	146.14	146 (M+), 128, 115, 103, 85, 73, 61

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic confirmation of **2,5-Bishydroxymethyl Tetrahydrofuran**'s structure.



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Caption: Workflow for spectroscopic confirmation of BHMT.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the analyte (e.g., BHMT) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or D_2O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be used if necessary.
- **1H NMR Acquisition:**
 - Place the NMR tube in the spectrometer.
 - Tune and shim the instrument to optimize magnetic field homogeneity.
 - Acquire the 1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:**

- For liquids/oils: Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
- For solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly on the crystal.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final infrared spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques include:
 - Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing fragmentation. This is useful for determining the fragmentation pattern.
 - Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a softer ionization technique that often preserves the molecular ion.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

- Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

By systematically applying these spectroscopic techniques and comparing the resulting data, researchers can confidently confirm the molecular structure of **2,5-Bishydroxymethyl Tetrahydrofuran** and distinguish it from related chemical species.

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